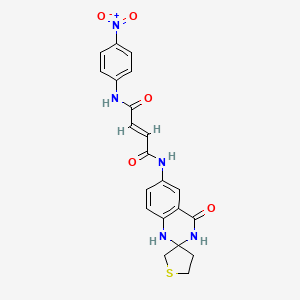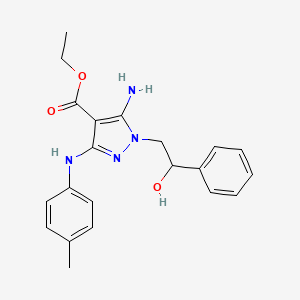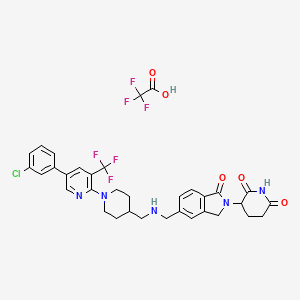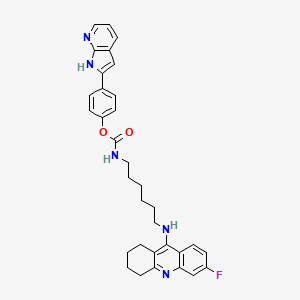
AChE/BChE-IN-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/BChE-IN-16 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
The synthesis of AChE/BChE-IN-16 involves several steps, including the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as aluminum chloride . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
AChE/BChE-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrochloric acid, and dichloromethane . The major products formed from these reactions are quaternary derivatives of cinchonines and cinchonidines, which exhibit potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase .
Aplicaciones Científicas De Investigación
AChE/BChE-IN-16 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterase enzymes and their role in neurotransmission . In biology, it is used to investigate the effects of cholinesterase inhibition on cellular processes and neurodegenerative diseases . In medicine, it is being explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders . In industry, it is used in the development of new drugs and therapeutic agents targeting cholinesterase enzymes .
Mecanismo De Acción
The mechanism of action of AChE/BChE-IN-16 involves the reversible inhibition of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission . The molecular targets of this compound include the active sites of acetylcholinesterase and butyrylcholinesterase, where it forms reversible complexes with the enzymes .
Comparación Con Compuestos Similares
AChE/BChE-IN-16 is unique in its ability to selectively inhibit both acetylcholinesterase and butyrylcholinesterase enzymes . Similar compounds include donepezil, galantamine, and rivastigmine, which are also used as cholinesterase inhibitors for treating Alzheimer’s disease . this compound exhibits higher selectivity and potency compared to these compounds . Other similar compounds include nicotinamide derivatives and hybrid molecules targeting multiple pathways involved in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C33H34FN5O2 |
|---|---|
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl] N-[6-[(6-fluoro-1,2,3,4-tetrahydroacridin-9-yl)amino]hexyl]carbamate |
InChI |
InChI=1S/C33H34FN5O2/c34-24-13-16-27-30(21-24)38-28-10-4-3-9-26(28)31(27)35-17-5-1-2-6-18-37-33(40)41-25-14-11-22(12-15-25)29-20-23-8-7-19-36-32(23)39-29/h7-8,11-16,19-21H,1-6,9-10,17-18H2,(H,35,38)(H,36,39)(H,37,40) |
Clave InChI |
ZMLLZOVFQZLICZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C=CC(=C3)F)C(=C2C1)NCCCCCCNC(=O)OC4=CC=C(C=C4)C5=CC6=C(N5)N=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



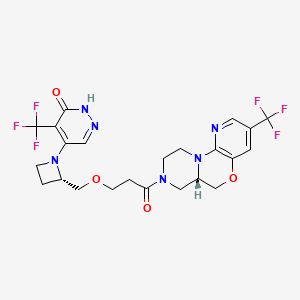
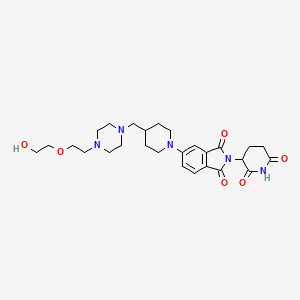
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
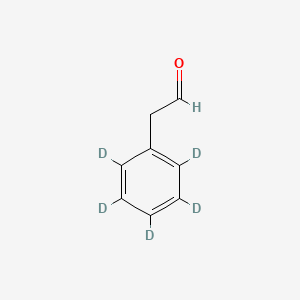
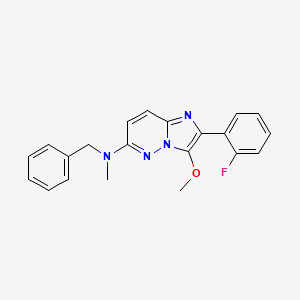
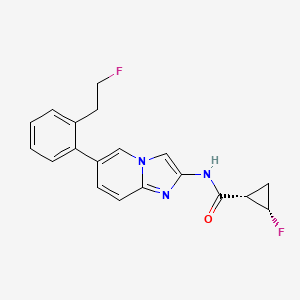
![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
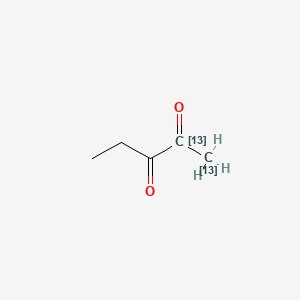
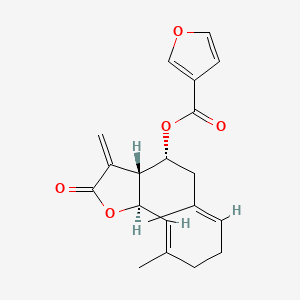
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
